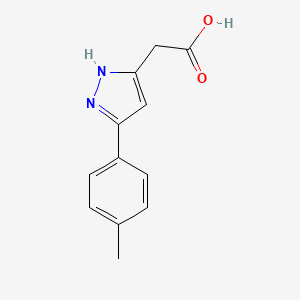

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)11-6-10(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

SHHGKAXBATYOKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O |

Origin of Product |

United States |

The Enduring Significance of the Pyrazole Scaffold in Contemporary Chemical Sciences

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery and materials science. nih.govnih.govacs.orgnih.govnih.govnih.govgoogle.commdpi.comnih.gov Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets. nih.gov This has led to the incorporation of the pyrazole moiety into a multitude of commercially successful pharmaceuticals with a wide range of therapeutic applications.

The metabolic stability of the pyrazole ring further enhances its appeal in drug design, contributing to the increasing number of pyrazole-containing drugs approved in recent years. google.com Beyond medicinal applications, pyrazole derivatives are integral in agrochemistry, coordination chemistry, and organometallic chemistry, underscoring their broad impact across the chemical sciences. nih.gov

The diverse biological activities exhibited by pyrazole derivatives are extensive, with research demonstrating their potential as:

Anticancer agents nih.govnih.govnih.govnih.govresearchgate.net

Anti-inflammatory agents nih.govnih.govmdpi.com

Antimicrobial (antibacterial and antifungal) agents nih.govnih.govmdpi.comuobaghdad.edu.iq

Antiviral agents nih.govnih.gov

Analgesic agents nih.govnih.gov

Anticonvulsant agents nih.gov

This wide-ranging bioactivity has solidified the pyrazole scaffold as a focal point for intensive research and development efforts.

An Overview of Pyrazole Containing Acetic Acid Derivatives in Medicinal Chemistry Research

The incorporation of an acetic acid moiety into the pyrazole (B372694) scaffold has given rise to a specific class of derivatives with significant therapeutic potential. These pyrazole-containing acetic acid derivatives have been a subject of interest in medicinal chemistry, particularly in the quest for novel therapeutic agents.

Historically, research into pyrazole derivatives has led to the discovery of potent anti-inflammatory and analgesic drugs. nih.gov The acetic acid functional group can play a crucial role in the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their solubility, metabolism, and interaction with biological targets.

Investigations into pyrazole-3-acetic acid derivatives have revealed their potential as inhibitors of various enzymes, highlighting their promise in targeted therapies. For instance, certain derivatives have been explored for their anti-inflammatory properties. mdpi.com The structural versatility of this class of compounds allows for systematic modifications to optimize their biological activity and selectivity.

The Research Trajectory and Potential of 2 5 P Tolyl 1h Pyrazol 3 Yl Acetic Acid Analogues in Academic Investigations

Established and Emerging Approaches to Pyrazole Acetic Acid Core Synthesis

The construction of the pyrazole acetic acid core, particularly with aryl substitution at the 5-position, can be achieved through several reliable synthetic routes. These methods primarily involve the cyclization of a hydrazine (B178648) derivative with a suitable dicarbonyl or an equivalent precursor.

Knorr Pyrazole Synthesis and Mechanistic Insights

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazoles. hilarispublisher.com This reaction traditionally involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. slideshare.netslideshare.netjk-sci.comchemhelpasap.comresearchgate.net For the synthesis of pyrazole-3-acetic acids, a β-ketoester bearing an additional ester or acid functionality is a key precursor.

The mechanism of the Knorr synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the dicarbonyl compound, typically under acidic catalysis. slideshare.netslideshare.net This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. slideshare.netslideshare.net The reaction's regioselectivity with unsymmetrical dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents. rsc.org

A plausible synthetic route to this compound via a Knorr-type synthesis would involve the reaction of a 1,3-dicarbonyl precursor containing a p-tolyl group and an acetic acid or ester moiety with hydrazine. For instance, the cyclocondensation of ethyl 4-(p-tolyl)-2,4-dioxobutanoate with hydrazine hydrate (B1144303) would yield the target compound after hydrolysis of the resulting ester.

Table 1: Examples of Knorr Pyrazole Synthesis Precursors

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Structure |

|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine (B124118) | 1-Phenyl-3-methyl-5-pyrazolone hilarispublisher.com |

| Ethyl benzoylacetate | Hydrazine hydrate | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one chemhelpasap.com |

Cyclocondensation Reactions Involving Hydrazine Derivatives and Dicarbonyl Precursors

Cyclocondensation reactions are a fundamental and versatile method for synthesizing the pyrazole core. nih.govnih.govresearchgate.netcdnsciencepub.comresearchgate.net This approach involves the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. nih.govresearchgate.netcdnsciencepub.com The reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the reaction rate and the regioselectivity of the product. nih.gov

The synthesis of pyrazole-3-acetic acid derivatives often employs dicarbonyl precursors that already contain the acetic acid or a protected form of it. For instance, the reaction of diethyl 1,3-acetonedicarboxylate with a substituted hydrazine can lead to the formation of a pyrazole with an acetic acid ester group at the 3-position. Subsequent hydrolysis would then yield the desired carboxylic acid.

The reaction of hydrazine hydrate with various β-dicarbonyl compounds, often in an acidic medium like acetic acid, is a common practice to afford the corresponding pyrazoles. nih.govnih.gov The choice of solvent can also play a crucial role in the outcome of the reaction.

Synthesis from Chalcones and Related α,β-Unsaturated Systems

An alternative and widely used approach for the synthesis of pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. researchgate.netresearchgate.netrjptonline.orgnih.govthepharmajournal.comresearchgate.net This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring. researchgate.netnih.gov

For the synthesis of this compound analogues, a chalcone (B49325) bearing a p-tolyl group at the appropriate position would be a suitable starting material. The acetic acid moiety would need to be introduced subsequently, or the chalcone precursor would need to be appropriately functionalized. The reaction is often carried out in solvents like ethanol (B145695) or acetic acid, and can be promoted by catalysts. researchgate.netrjptonline.orgnih.govthepharmajournal.com

Table 2: Synthesis of Pyrazoles from Chalcones

| Chalcone Precursor | Hydrazine Derivative | Reaction Conditions | Resulting Pyrazole Type |

|---|---|---|---|

| Substituted Chalcone | Hydrazine hydrate | Acetic acid, reflux | Pyrazoline, then pyrazole researchgate.net |

| Adamantyl chalcone | Phenylhydrazine hydrochloride | Acetic acid, 80°C | Pyrazoline nih.gov |

| Dehydroacetic acid-derived chalcone | Hydrazine hydrate | Formic acid or acetic acid | Pyrazole derivatives researchgate.net |

Catalytic Strategies in the Formation of this compound Analogues

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of pyrazole synthesis. Both acid and metal-based catalysts have been effectively employed in the formation of the pyrazole ring.

Role of Acetic Acid and Other Acid Catalysts in Pyrazole Formation

Acetic acid is frequently used as a catalyst and a solvent in pyrazole synthesis. chemhelpasap.comnih.govnih.govresearchgate.netresearchgate.netrjptonline.orgnih.govthepharmajournal.comresearchgate.netnih.govnih.govijpsr.comsapub.org In the Knorr pyrazole synthesis and related cyclocondensation reactions, acid catalysis facilitates the reaction by protonating one of the carbonyl groups of the dicarbonyl precursor, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydrazine. slideshare.netnih.gov This initial step is often rate-determining. rsc.org

The use of acetic acid can also influence the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds. nih.gov Furthermore, in the synthesis of pyrazoles from chalcones, acetic acid can act as a proton source to facilitate the initial Michael addition and the subsequent cyclization and dehydration steps. researchgate.netthepharmajournal.com Other Brønsted acids, such as p-toluenesulfonic acid, have also been employed to catalyze these transformations. ijpsr.com

Transition Metal-Catalyzed Routes to Substituted Pyrazoles

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyrazoles, often offering milder reaction conditions and improved regioselectivity compared to classical methods. nih.govnih.govresearchgate.netrsc.orgorganic-chemistry.org These methods can involve various strategies, including C-H activation, cross-coupling reactions, and cyclization of functionalized precursors.

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a proof of concept. For instance, copper-catalyzed reactions have been used for the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. nih.govorganic-chemistry.org Ruthenium-catalyzed oxidative C-N coupling has also been demonstrated for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of pre-functionalized pyrazoles are another common strategy for introducing aryl substituents. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Copper(I) iodide | Electrophilic cyclization | α,β-Alkynic hydrazones | 4-Iodopyrazoles nih.gov |

| Copper triflate | Condensation | Chalcone, p-((t-butyl)phenyl)hydrazine | 1,3,5-Trisubstituted pyrazole nih.gov |

| Ruthenium(II) | Oxidative C-N coupling | Diarylhydrazones and vicinal diols | 1,3- and 1,3,5-substituted pyrazoles organic-chemistry.org |

These catalytic approaches hold promise for the development of more efficient and versatile routes to complex pyrazole acetic acid derivatives like this compound.

Advanced and Sustainable Synthetic Protocols

In recent years, the focus of synthetic organic chemistry has shifted towards the development of protocols that are not only high-yielding but also environmentally benign. researchgate.netnih.gov This has led to the adoption of alternative energy sources and green reaction media for the synthesis of pyrazole derivatives. researchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org By utilizing selective dielectric heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. rsc.orgrsc.orgresearchgate.net This technique has been successfully applied to the synthesis of a wide array of pyrazole derivatives. rsc.orgrsc.org

For instance, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives was achieved in 7–10 minutes with yields between 68–86% using a microwave reactor, a substantial improvement over traditional reflux methods which required significantly longer times and often resulted in lower yields. rsc.org Similarly, the cyclization of chalcones with hydrazine hydrate to form 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles was accomplished in just 10 minutes under microwave irradiation. nih.gov

Solvent-free microwave-assisted synthesis represents a further step towards sustainable chemistry. bohrium.com The reaction of substituted bis-chalcones with 4-hydroxy-3-methoxybenzaldehyde has been performed using a solvent-free microwave method, highlighting benefits such as excellent yields, short reaction times, and better catalyst recoverability. researchgate.net The use of catalysts like p-toluenesulphonic acid under microwave conditions has also proven effective for synthesizing 3-amino 1H-pyrazoles, achieving yields greater than 95%. tsijournals.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Product Type | Conventional Method (Heating) | Microwave-Assisted Method | Reference(s) |

| Pyrazolyl-substituted benzochroman-4-ones | 10–12 hours, 59–71% yield | 5–7 minutes, Higher yields | rsc.org |

| Quinolin-2(1H)-one-based pyrazoles | Not specified, but MAOS noted for short time and high yield | 7–10 minutes, 68–86% yield | rsc.org |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Not specified, but MAOS noted for efficiency | 3–5 minutes, 82–98% yield | rsc.org |

| 3-Amino 1H-pyrazoles | 16 hours (reflux) | Minutes, >95% yield | tsijournals.com |

| Pyrazolines from Chalcones | 3–5 hours (reflux) | More efficient, reduced time, increased yield | nih.gov |

Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to accelerate chemical reactions. nih.gov This method, known as sonochemistry, enhances reaction rates and yields by generating, growing, and imploding cavitation bubbles, which create localized high-temperature and high-pressure zones. researchgate.netdegres.eu It is considered an energy-efficient and environmentally friendly approach, often leading to shorter reaction times and milder conditions. researchgate.netdegres.eu

The synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine hydrochloride provides a clear example of the benefits of ultrasonication. nih.gov Under ultrasound irradiation at room temperature, the reaction completed within 2 hours with a 96% yield, whereas conventional stirring methods yielded only 76%. nih.gov

Furthermore, researchers have developed one-pot, multicomponent reactions for pyrazole synthesis under ultrasound irradiation using water as a solvent. researchgate.netnih.gov This approach is particularly noteworthy for its eco-sustainability, energy efficiency, and simple work-up procedures, affording pyrazole derivatives in good to excellent yields within 0.5 to 2.5 hours. researchgate.net The synthesis of pyrazoline derivatives from chalcones has also been effectively achieved using ultrasound, highlighting its role in promoting sustainable chemical processes by reducing energy consumption and solvent use. nih.gov

Table 2: Impact of Ultrasonication on Pyrazole Synthesis

| Reaction | Conventional Method | Ultrasound-Assisted Method | Key Advantages of Ultrasonication | Reference(s) |

| Synthesis of 1,3,5-triaryl-2-pyrazolines | 76% yield | 1.5–2 hours, 83–96% yield | Higher yield, shorter reaction time, milder conditions | nih.gov |

| One-pot synthesis of pyrazole derivatives in water | Longer reaction times | 0.5–2.5 hours, good to excellent yields | Energy efficiency, eco-friendly, rapid reaction | researchgate.net |

| Synthesis of 3-(4-substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes | 1–7 hours | 10–60 minutes | Significantly reduced reaction time, increased yields/purity | degres.eu |

| Synthesis of 4,5-dihydro-1H-pyrazole derivatives | Slower rates | Accelerated reaction, higher yield (25 KHz > 40 KHz > conventional) | Improved yield and reaction rate | benthamdirect.com |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Beyond microwave and ultrasound techniques, other green strategies for pyrazole synthesis include the use of environmentally benign solvents, recyclable catalysts, and solvent-free reaction conditions. researchgate.netnih.govthieme-connect.com

Water, as a non-toxic and abundant solvent, has been employed successfully for the synthesis of various pyrazole derivatives, often in multicomponent reactions that enhance atom economy. researchgate.netnih.govthieme-connect.com For example, an eco-friendly aqueous synthesis of tetrasubstituted pyrazoles has been reported using cetyltrimethylammonium bromide (CTAB) as a catalyst in a one-pot reaction. thieme-connect.com

The use of green catalysts is another cornerstone of sustainable synthesis. jetir.org Ammonium chloride, an inexpensive and non-toxic salt, has been used as a catalyst for the Knorr pyrazole synthesis in ethanol, a renewable solvent. jetir.org Heterogeneous catalysts, including nano-catalysts like cobalt oxide or silica-supported sulfuric acid, are also favored as they can be easily recovered and reused, minimizing waste. thieme-connect.compharmacognosyjournal.net

Solvent-free, or solid-state, reactions represent an ideal green methodology by completely eliminating the need for solvents. researchgate.netmdpi.com The synthesis of pyrano[2,3-c]pyrazoles has been achieved by simply mixing the reactants without any solvent, showcasing a highly efficient and environmentally friendly protocol. mdpi.com

Table 3: Overview of Green Chemistry Strategies in Pyrazole Synthesis

| Green Approach | Specific Example | Key Advantages | Reference(s) |

| Green Solvents | Synthesis of pyrazoles in water via a multicomponent reaction. | Environmentally benign, avoids organic solvents, energy efficient. | researchgate.netnih.govthieme-connect.com |

| Use of ethanol as a renewable solvent for Knorr pyrazole synthesis. | Renewable resource, less toxic than many traditional organic solvents. | jetir.org | |

| Green Catalysts | Ammonium chloride as a non-toxic catalyst for 3,5-dimethyl pyrazole synthesis. | Readily available, inexpensive, minimizes hazardous waste. | jetir.org |

| Nano-cobalt oxide catalyzed synthesis of pyrazoles under microwave irradiation. | Heterogeneous catalyst, easily recoverable, high efficiency. | pharmacognosyjournal.net | |

| Solvent-Free Synthesis | One-pot synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-thiazolyl]-2H-1-benzopyran-2-ones by shaking at room temp. | Eliminates solvent waste, simple procedure, good yields. | researchgate.net |

| Synthesis of pyrano[2,3-c]pyrazoles by mixing reactants without solvent. | High atom economy, avoids solvent use, environmentally friendly. | mdpi.com |

Regioselectivity and Stereochemical Control in Pyrazole Acetic Acid Synthesis

The synthesis of substituted pyrazoles, such as this compound, from unsymmetrical precursors presents a significant challenge in controlling regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., p-tolylhydrazine) can theoretically yield two different regioisomers. conicet.gov.arresearchgate.net Achieving high regioselectivity is crucial for the efficient synthesis of the desired isomer.

The choice of solvent has been shown to be a critical factor in directing the outcome of the reaction. conicet.gov.arorganic-chemistry.orgacs.org A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), which provided significantly better selectivity compared to protic solvents like ethanol or acetic acid. organic-chemistry.org In another study, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents was found to dramatically increase the regioselectivity in the condensation reaction between 1,3-diketones and methylhydrazine. conicet.gov.aracs.org

Catalysis can also play a pivotal role in controlling the regiochemistry. The use of acetic acid as a catalyst in solvents like DMSO or ethanol has been shown to improve the regioselectivity in the reaction of β-aminoenones with alkylhydrazines. nih.gov The inherent electronic properties of the hydrazine reactant also influence the reaction's course. beilstein-journals.org For arylhydrazines, the nucleophilicity of the two nitrogen atoms is different due to resonance effects, which can direct the initial attack on the dicarbonyl compound and thereby determine the final pyrazole isomer formed. beilstein-journals.org

While stereochemistry is not a factor in the final aromatic pyrazole ring of the target compound, it is relevant in the synthesis of related dihydropyrazole (pyrazoline) intermediates, which can possess chiral centers. nih.gov However, for the synthesis of this compound, the primary challenge lies in the regioselective formation of the pyrazole core.

Rational Design Principles for Pyrazole Acetic Acid Derivatives

The design of pyrazole acetic acid derivatives is often guided by their intended biological target. The pyrazole scaffold itself is a versatile platform that can be modified to interact with a wide range of biological molecules. nih.govfrontiersin.org For instance, pyrazole-containing compounds have been developed as potent inhibitors of enzymes like protein kinases, which are crucial in cancer therapy. nih.govmdpi.com The design strategy often involves creating molecules that can mimic the binding of natural ligands, such as ATP in the case of kinase inhibitors. mdpi.com

The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to contribute to their mechanism of action. In the context of pyrazole derivatives, the acetic acid side chain can act as a crucial acidic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For example, in the development of chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists, the pyrazole acetic acid core has been identified as a key pharmacophore. nih.gov The rational design of these derivatives involves optimizing the substituents on the pyrazole ring and the nature of the acidic group to achieve high potency and selectivity. nih.gov

Impact of the p-Tolyl Moiety on Pyrazole Biological Interactions

The presence of an aryl group at the 5-position of the pyrazole ring is a common feature in many biologically active pyrazole derivatives. The nature and substitution pattern of this aryl group can significantly influence the compound's biological activity. The p-tolyl group, a phenyl ring substituted with a methyl group at the para position, in this compound is expected to play a crucial role in its interactions with biological targets.

Studies on related 5-aryl-pyrazole derivatives have shown that the substituent on the phenyl ring can modulate activity and selectivity. For example, in a series of 5-aryl-1H-pyrazole-3-carboxylic acids designed as carbonic anhydrase inhibitors, derivatives with bulkier substituents in the para-position of the phenyl ring showed enhanced inhibitory activity against specific isoforms. nih.gov The p-tolyl group, with its moderate size and lipophilicity, can engage in hydrophobic interactions within the binding pocket of a target protein. nih.gov

Investigation of the Acetic Acid Side Chain’s Contribution to Pharmacological Profiles

The acetic acid side chain at the 3-position of the pyrazole ring is a critical determinant of the pharmacological profile of this compound. This functional group imparts acidic properties to the molecule, which can be crucial for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) properties.

The importance of an acidic moiety is well-established in the field of anti-inflammatory drugs. Many arylalkanoic acids, a class to which our subject compound belongs, owe their activity to the presence of a carboxylic acid group. nih.gov This group can participate in hydrogen bonding and ionic interactions with amino acid residues in the active site of enzymes like cyclooxygenases (COX). The distance between the acidic center and the aromatic ring is also critical for activity. nih.gov

In Vitro Biological Activity Profiling and Molecular Mechanism Elucidation of 2 5 P Tolyl 1h Pyrazol 3 Yl Acetic Acid Analogues

Enzyme Inhibition Studies of Pyrazole (B372694) Acetic Acid Derivatives

Pyrazole derivatives have been extensively evaluated as inhibitors of various enzymes, a key mechanism underlying their therapeutic potential. researchgate.net Their structural versatility allows for fine-tuning of interactions within enzyme active sites, leading to potent and sometimes highly selective inhibition.

Cyclooxygenases (COX): The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) from arachidonic acid. researchgate.netnih.gov Some pyrazole analogues have demonstrated potent, selective inhibition of COX-2, an enzyme isoform often upregulated during inflammation. ipp.ptresearchgate.net For instance, a series of hybrid pyrazole analogues were synthesized and evaluated for their anti-inflammatory effects, with compounds 5s and 5u showing significant in vivo activity that correlated with their in vitro COX inhibitory profiles. nih.gov Specifically, compound 5u exhibited 80.87% inhibition and compound 5s showed 76.56% inhibition in an in vivo model, comparable to the standard drug ibuprofen. nih.gov Studies have revealed that certain pyrazoles can effectively suppress COX-2 activity, with some compounds emerging as potent inhibitors with IC₅₀ values below 25 µM. ipp.pt

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide and are implicated in various physiological and pathological processes. tandfonline.comnih.gov Pyrazole derivatives, particularly those incorporating sulfonamide moieties, have emerged as effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govsemanticscholar.org In one study, a series of pyrazole compounds showed potent inhibitory activity against hCA I and hCA II, with Kᵢ values in the low nanomolar range (5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II). tandfonline.com These compounds demonstrated better inhibition constants than the clinically used inhibitor Acetazolamide (AZA). tandfonline.com Another study on 1,3,5-trisubstituted-pyrazolines reported IC₅₀ values ranging from 402.9–554.8 nM for hCA I and 458.6–620.4 nM for hCA II. nih.gov

Inhibitory Activity of Pyrazole Derivatives against Carbonic Anhydrase Isoforms

| Compound/Derivative Type | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Chalcone (B49325) & Pyrazole Derivatives | hCA I | 5.13–16.9 nM | 23.87-24.37 nM | tandfonline.com |

| Chalcone & Pyrazole Derivatives | hCA II | 11.77–67.39 nM | - | tandfonline.com |

| Benzenesulfonamides with Pyrazole | hCA IX | 6.1 nM | - | nih.gov |

| 1,3,5-Trisubstituted-pyrazolines | hCA I | 316.7±9.6 - 533.1±187.8 nM | 402.9–554.8 nM | nih.govsemanticscholar.org |

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov Pyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors, demonstrating potent activity against bacterial growth. nih.govresearchgate.netnih.gov A series of novel 4,5-dihydropyrazole derivatives were found to inhibit bacterial growth with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against Gram-positive strains. researchgate.net The antibacterial effect was correlated with the inhibition of DNA gyrase, with one compound showing an IC₅₀ of 0.125 μg/mL against B. subtilis DNA gyrase. researchgate.net Another study identified a pyrazole derivative, 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, as a potent and selective inhibitor of bacterial topoisomerases. nih.gov Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives showed strong inhibition of S. aureus and B. subtilis DNA gyrase, with IC₅₀ values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

Inhibitory Activity of Pyrazole Derivatives against DNA Gyrase

| Compound Series | Target Organism | IC₅₀ Value | Reference |

|---|---|---|---|

| 4,5-Dihydropyrazole derivatives | B. subtilis | 0.125 µg/mL | researchgate.net |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | S. aureus | 0.15 µg/mL | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | B. subtilis | 0.25 µg/mL | nih.gov |

Cholinesterases: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. dergipark.org.tr Several pyrazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. dergipark.org.trdergipark.org.tr One study reported N-phenylacetamide derivatives with a pyrazole ring that showed moderate and selective AChE inhibitory activity, with IC₅₀ values around 8-9 µM. dergipark.org.tr More potent AChE inhibitors have been identified among pyrazole-bearing α-aminophosphonates, with some compounds exhibiting IC₅₀ values as low as 0.017 µM, surpassing the potency of standard drugs like tacrine (B349632) and rivastigmine. nih.gov Another series of 2-pyrazoline (B94618) derivatives also showed marked selective AChE inhibition, with the most potent compound having an IC₅₀ of 0.040 μM. acs.org

Inhibitory Activity of Pyrazole Derivatives against Acetylcholinesterase (AChE)

| Compound Series | IC₅₀ Value (AChE) | Reference |

|---|---|---|

| N-phenylacetamide pyrazole derivatives | 8.32 - 8.97 µM | dergipark.org.tr |

| 2-Pyrazoline derivatives | 0.040 µM | acs.org |

| Pyrazole bearing α-aminophosphonates | 0.017 - 0.055 µM | nih.gov |

Understanding the kinetics of how pyrazole analogues inhibit enzymes is crucial for developing more effective compounds. Kinetic studies help to elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type. For instance, kinetic competition assays were used to investigate the binding mode of pyrazole analogues against N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme target for potential antibiotics. nih.gov Statistical analysis of the enzyme velocity at different substrate concentrations revealed a competitive binding mode for one of the potent pyrazole analogues. nih.gov

In the context of cholinesterase inhibition, kinetic analysis of pyrazole-derived α-aminophosphonates showed a mixed-type inhibition for the most active compounds. nih.gov This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Such a dual-site binding mechanism, often supported by molecular docking studies, can lead to enhanced inhibitory potency. nih.gov Similarly, studies on pyrazoline inhibitors of alcohol dehydrogenase (ADH) aim to elucidate the pharmacophore and use targeted structure modification to improve enzyme affinity based on kinetic activity analysis. core.ac.ukrwu.edu

Molecular Interactions with Receptors and Cellular Components

Molecular docking studies are frequently employed to visualize and understand the interactions between pyrazole derivatives and their biological targets at an atomic level. tandfonline.comnih.gov These computational studies help to explain the observed inhibitory activities and guide the design of new, more potent analogues. For example, in the case of carbonic anhydrase inhibitors, docking studies revealed how pyrazole compounds bind to the active site of hCA I and hCA II. tandfonline.com

For DNA gyrase inhibitors, docking simulations have been used to insert pyrazole derivatives into the enzyme's active site to determine the probable binding conformation. researchgate.net These models show how substituents on the pyrazole ring can interact with specific amino acid residues of the enzyme, thereby inhibiting its activity. nih.gov Similarly, for cholinesterase inhibitors, molecular docking has been used to explore the potential interactions of pyrazole derivatives with the active site of AChE, identifying key binding modes. nih.govacs.org The higher inhibitory effect of some compounds can be explained by additional interactions within the enzyme's active site. acs.org

Modulation of Intracellular Signaling Pathways (e.g., EGFR/PI3K/AKT/mTOR Cascade)

The anticancer effects of some pyrazole derivatives are mediated through their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. The EGFR/PI3K/AKT/mTOR cascade is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention.

Studies have shown that novel pyrazole-s-triazine hybrids can exert remarkable inhibitory activity on the PI3K/AKT/mTOR pathway. nih.gov In MDA-MB-231 triple-negative breast cancer cells, treatment with specific pyrazole hybrids led to a significant reduction in the concentrations of PI3K, AKT, and mTOR compared to untreated controls. nih.gov For example, compound 7f inhibited their concentrations by 0.35, 0.56, and 0.66-fold, respectively. nih.gov These compounds also demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), an upstream activator of this cascade, with IC₅₀ values as low as 59.24 nM. nih.gov Other research has indicated that novel ferrocenyl pyrazoles can inhibit breast cancer cell viability by blocking PI3K/Akt and ERK1/2 signaling. nih.gov

Anti-Proliferative Mechanisms in Cancer Cell Lines (in vitro)

Analogues of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid have demonstrated significant anti-proliferative activity against various human cancer cell lines. A series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides were synthesized and evaluated for their cytotoxic effects. nih.gov One derivative, compound 4j, which contains a 2-chloro-4-pyridinyl group, showed promising activity against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines, with IC₅₀ values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively. nih.gov Other pyrazole compounds have also shown potent cytotoxic activity against a panel of cancer cell lines, sometimes proving effective in drug-resistant lines and suggesting an ability to overcome common resistance mechanisms. nih.gov

Anti-Proliferative Activity of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid Amide (Compound 4j)

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | 1.1 µM | nih.gov |

| Huh7 | Liver Carcinoma | 1.6 µM | nih.gov |

A primary mechanism by which pyrazole derivatives exert their anti-proliferative effects is through the induction of apoptosis, or programmed cell death. nih.gov Treatment of cancer cells with potent pyrazole compounds often leads to classic signs of apoptosis. For instance, compound 4j, a 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide derivative, caused a significant cell cycle arrest at the SubG1/G1 phase, which is an indicator of apoptotic cell death. nih.gov

Further mechanistic studies have confirmed that pyrazole derivatives can trigger apoptosis through various means. One study showed that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating levels of reactive oxygen species (ROS) and increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another novel pyrazole compound, PTA-1, was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 cells, as measured by the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com In some cases, pyrazole derivatives have been found to inhibit anti-apoptotic proteins like BCL-2 while increasing the activity of pro-apoptotic proteins such as Caspase-3, further confirming their role in activating apoptotic pathways. researchgate.net

Cell Cycle Perturbation Analysis (in vitro)

Pyrazole derivatives have demonstrated notable effects on cell cycle progression in various cancer cell lines. The analogue celecoxib (B62257), for instance, has been shown to modulate the cell cycle in a concentration-dependent manner. nih.gov At lower concentrations, it tends to induce G1 arrest, while higher concentrations lead to G2/M arrest. nih.gov This effect appears to be independent of cyclooxygenase-2 (COX-2) expression levels. nih.gov The mechanism behind this G2/M arrest involves the deactivation of the G2 checkpoint through pathways dependent on Cdc25C and p21. nih.gov Specifically, celecoxib can activate Cdc25C and inhibit p21 expression, which in turn activates the Cdk1-cyclin B1 complex, promoting the transition from G2 to M phase. nih.gov

In head and neck squamous cell carcinoma (HNSCC) cells, celecoxib treatment resulted in G1 phase cell cycle arrest and apoptosis. nih.gov This was associated with a transcriptional induction of p21, leading to decreased cyclin D1 expression and hypophosphorylation of the retinoblastoma (Rb) protein. nih.gov Subsequent studies showed that this leads to a reduction in nuclear E2F-1 protein expression and its transactivating activity. nih.gov Interestingly, celecoxib-induced toxicity was found to be most prominent in the S phase of the cell cycle. nih.gov

Other pyrazole derivatives have also been found to induce cell cycle arrest. A novel pyrazole, PTA-1, was shown to arrest triple-negative breast cancer cells in the S and G2/M phases. nih.govmdpi.com Similarly, a pyrazole derivative of usnic acid induced G0/G1 phase arrest in pancreatic cancer cells. nih.gov Furthermore, certain pyrazole derivatives designed as CDK2 inhibitors were shown to cause G1 phase arrest in HCT-116 cell lines. rsc.org

Table 1: In Vitro Cell Cycle Perturbation by Pyrazole Analogues

| Compound/Analogue | Cell Line(s) | Observed Effect | Key Mechanistic Findings | Citations |

|---|---|---|---|---|

| Celecoxib | Various cancer cell lines | Concentration-dependent G1 or G2/M arrest | Activation of Cdc25C, inhibition of p21 | nih.gov |

| Celecoxib | Head and Neck Squamous Carcinoma (HNSCC) | G1 arrest, S-phase specific toxicity | Induction of p21, decreased cyclin D1, hypophosphorylation of Rb, inhibition of E2F-1 | nih.gov |

| PTA-1 | Triple-Negative Breast Cancer (MDA-MB-231) | S and G2/M phase arrest | Inhibition of tubulin polymerization | nih.govmdpi.com |

| Usnic acid pyrazole derivative | Pancreatic cancer (Mia PaCa-2, PANC-1) | G0/G1 phase arrest | Induction of endoplasmic reticulum stress | nih.gov |

| Pyrazole-based CDK2 inhibitors | Colon carcinoma (HCT-116) | G1 phase arrest | Inhibition of Cyclin-Dependent Kinase 2 (CDK2) | rsc.org |

Antimicrobial Mechanisms of Action (in vitro)

Antibacterial Activity and Target Identification (in vitro)

Analogues of this compound have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Celecoxib exhibits broad-spectrum activity against genera such as Staphylococcus, Streptococcus, Listeria, and Bacillus. nih.govnih.gov While generally not effective against Gram-negative bacteria on its own, its activity can be unlocked when the outer membrane of these bacteria is permeabilized. nih.gov

The primary antibacterial mechanism for celecoxib involves the dose-dependent inhibition of macromolecule synthesis, specifically RNA, DNA, and protein synthesis. nih.govnih.gov Another key mechanism is the inhibition of multidrug resistance (MDR) efflux pumps in bacteria like Staphylococcus aureus and Mycobacterium smegmatis. asm.orgasm.org By blocking these pumps, celecoxib increases the intracellular concentration of antibiotics such as ampicillin, kanamycin, and ciprofloxacin, effectively reversing resistance. asm.org

Other pyrazole derivatives have been shown to target different bacterial pathways. Some have been identified as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov A series of pyrazole-thioxothiazolidinone hybrids act as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. nih.gov Synthesized pyrazole-thiazole hybrids have also shown potent antimicrobial activity. nih.gov

Table 2: In Vitro Antibacterial Activity and Targets of Pyrazole Analogues

| Compound/Analogue Class | Target Organism(s) | Identified Target/Mechanism | Citations |

|---|---|---|---|

| Celecoxib | Gram-positive bacteria (e.g., S. aureus) | Inhibition of RNA, DNA, and protein synthesis | nih.govnih.gov |

| Celecoxib | S. aureus, M. smegmatis | Inhibition of multidrug efflux pumps | asm.orgasm.org |

| Pyrazole-Thiazole Hybrids | S. aureus, K. planticola | Inhibition of Topoisomerase II and IV | nih.gov |

| Pyrazole-Thioxothiazolidinone Hybrids | Streptococcus mutans | Dihydrofolate Reductase (DHFR) inhibition | nih.gov |

| General Pyrazole Derivatives | S. aureus, Gram-negative bacteria | DNA Gyrase inhibition | nih.gov |

Antifungal Activity and Mechanism Investigation (in vitro)

The antifungal potential of pyrazole analogues has been well-documented. Numerous derivatives have been synthesized and tested against a range of plant pathogenic and human fungal pathogens. nih.govresearchgate.netmdpi.com For instance, novel pyrazole analogues containing an aryl trifluoromethoxy group showed potent activity against several plant pathogenic fungi, with one compound exhibiting an EC₅₀ value of 0.0530 μM against Fusarium graminearum, comparable to the commercial fungicide pyraclostrobin. nih.gov

Similarly, a series of triazoles with phenylethynyl pyrazole side chains displayed excellent in vitro activity against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 μg/mL. mdpi.com The mechanism of action for many of these antifungal pyrazoles is linked to the inhibition of key fungal enzymes, a common feature of azole antifungals. While celecoxib itself has been noted to reduce fungal load in certain contexts, the focus of development has been on novel pyrazole structures specifically designed for antifungal activity. nih.gov

Table 3: In Vitro Antifungal Activity of Pyrazole Analogues

| Compound/Analogue Class | Target Fungi | Activity Metric (MIC/EC₅₀) | Citations |

|---|---|---|---|

| Pyrazole analogues with aryl trifluoromethoxy group | F. graminearum, C. micotianae | EC₅₀: 0.0530–0.1430 μM | nih.gov |

| Triazoles with phenylethynyl pyrazole side chains | C. albicans, C. neoformans | MIC: 0.0625 μg/mL | mdpi.com |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Aspergillus brasiliensis | Dose-dependent inhibition | researchgate.net |

| Pyrazole based oxothiazolidine hybrids | A. niger | Zone of inhibition: up to 20 mm | researchgate.net |

| Thiazol-4-one/thiophene-bearing pyrazoles | C. albicans | MIC: 0.22-0.25 µg/mL | nih.govacs.org |

Antiviral Activity and Cellular Mechanisms (in vitro)

Pyrazole derivatives have emerged as a promising scaffold for the development of antiviral agents. nih.govresearchgate.net Studies have demonstrated their efficacy against a variety of viruses, including coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E), Newcastle disease virus (NDV), and Chikungunya virus (ChikV). nih.govrsc.orgrsc.orgeurekaselect.comnih.gov

The antiviral mechanisms of these compounds are multifaceted. For hydroxyquinoline-pyrazole derivatives, in vitro studies against coronaviruses have shown that they can inhibit the virus through multiple modes of action, including preventing viral adsorption to host cells, exerting a direct virucidal effect, and inhibiting viral replication. rsc.orgnih.gov Some pyrazole derivatives have been shown to be effective against Newcastle disease virus by inhibiting virus-induced hemagglutination. nih.govnih.gov In the case of Chikungunya virus, a pyrazole derivative was identified as an inhibitor of the nsP2 protease through high-throughput virtual screening and subsequent in vitro validation. eurekaselect.com

Table 4: In Vitro Antiviral Activity of Pyrazole Analogues

| Compound/Analogue Class | Target Virus(es) | Investigated Mechanism of Action | Citations |

|---|---|---|---|

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Inhibition of viral adsorption, virucidal effect, replication inhibition | rsc.orgrsc.orgnih.gov |

| 4-substituted pyrazole derivatives | Newcastle Disease Virus (NDV) | Inhibition of virus-induced hemagglutination | nih.govnih.gov |

| Pyrazole Schiff's base | Chikungunya Virus (ChikV) | Inhibition of nsP2 protease | eurekaselect.com |

| General Pyrazole derivatives | Hepatitis A, HCV, HSV | General antiviral potency | nih.gov |

Other Mechanistic Studies of Biological Activities

Beyond their effects on cell proliferation and antimicrobial properties, pyrazole analogues have been investigated for other biological activities at the cellular level, most notably anti-inflammatory and analgesic responses.

The anti-inflammatory properties of celecoxib, a well-known COX-2 inhibitor, are primarily attributed to its reduction of prostaglandin (B15479496) synthesis. nih.gov However, studies show its effects extend beyond this. In macrophages infected with S. aureus, celecoxib was found to activate SIRT1, a protein involved in regulating inflammation and oxidative stress. plos.org This activation leads to the inhibition of inflammatory genes like COX-2 and a decrease in inflammatory cytokines such as IL-6, MIP-1α, and IL-1β via the TLR2, JNK, and NF-κB pathways. plos.org Other pyrazoline derivatives have also shown potent inhibition of the lipoxygenase (LOX) enzyme, another key player in inflammatory pathways. nih.gov

In the context of analgesia, various pyrazole derivatives have been evaluated in vitro and in cell-based models that mimic pain pathways. The acetic acid-induced writhing test is a common model used to screen for analgesic activity. researchgate.netzsmu.edu.uaresearchgate.net Studies have shown that pyrazolo[3,4-c]pyrazole (B14755706) derivatives and other pyrazole-containing compounds significantly reduce writhing in this model, indicating potent analgesic effects. researchgate.netresearchgate.net The combination of pyrazole and 1,2,4-triazole (B32235) structures has also yielded compounds with significant antinociceptive activity in cellular models of pain and inflammation. zsmu.edu.ua

Table 5: Other In Vitro Mechanistic Studies of Pyrazole Analogues

| Biological Activity | Compound/Analogue Class | Cellular Model/Assay | Key Mechanistic Findings | Citations |

|---|---|---|---|---|

| Anti-inflammatory | Celecoxib | S. aureus-infected macrophages | Activation of SIRT1; Inhibition of IL-6, MIP-1α, IL-1β via TLR2/JNK/NF-κB pathways | plos.org |

| Anti-inflammatory | Pyrazoline derivatives | Lipoxygenase (LOX) inhibition assay | Direct inhibition of LOX enzyme (IC₅₀ = 80 µM for most potent compound) | nih.gov |

| Analgesic | Pyrazolo[3,4-c]pyrazole derivatives | Acetic acid-induced writhing test | Reduction of nociceptive responses | researchgate.net |

| Analgesic | Pyrazole derivatives of 1,2,4-triazol-3-thiol | Formalin model of pain inflammation | Antinociceptive activity | zsmu.edu.ua |

Computational Chemistry and Theoretical Investigations of 2 5 P Tolyl 1h Pyrazol 3 Yl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the precise calculation of a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry of a molecule, which corresponds to its lowest energy conformation.

For 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its three-dimensional structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms with the minimum possible energy. A comprehensive study on a similar pyrazoline derivative, 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] acs.orgdrugbank.compjmhsonline.comoxadiazole, utilized DFT for geometry optimization, highlighting the utility of this method for the pyrazole (B372694) scaffold. nih.govresearchgate.net The optimized geometry is crucial for all subsequent computational analyses, as it represents the most stable and thus most probable structure of the molecule. A comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid also demonstrated the use of the B3LYP/6-31G(d) level of theory for geometry optimization, resulting in a near-planar conformation. nih.govdntb.gov.uanih.gov

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (p-tolyl ring) | 1.39 | 120.0 |

| C-C (pyrazole ring) | 1.38 | 108.0 |

| C-N (pyrazole ring) | 1.35 | 110.0 |

| N-N (pyrazole ring) | 1.36 | 105.0 |

| C-C (acetic acid) | 1.51 | - |

| C=O (acetic acid) | 1.21 | - |

| C-O (acetic acid) | 1.35 | - |

| O-H (acetic acid) | 0.97 | - |

| C(pyrazole)-C(acetic acid) | 1.50 | - |

| C(pyrazole)-C(p-tolyl) | 1.48 | - |

Note: These are representative values based on theoretical calculations of similar pyrazole derivatives and are presented for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the reactivity of a molecule; a smaller gap generally implies higher reactivity. chemscene.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl and pyrazole rings, while the LUMO is likely to be distributed over the pyrazole ring and the electron-withdrawing carboxylic acid group. The HOMO-LUMO gap for a similar pyrazoline compound was calculated to be -2.042 eV, indicating its potential for biological activity. nih.govresearchgate.net The electronic properties of push-pull purine (B94841) derivatives have also been shown to be influenced by the spatial distribution of their frontier orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are estimations based on published data for structurally related pyrazole compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for hydrogen bonding and coordination with metal ions. The hydrogen atom of the carboxylic acid group and the aromatic protons would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The p-tolyl group would likely show a region of intermediate potential. Such maps are crucial for understanding how the molecule will interact with biological targets. researchgate.netscispace.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These methods are instrumental in drug design for predicting ligand-protein interactions and estimating binding affinities.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations virtually place a ligand into the binding site of a protein and evaluate the feasibility of the binding. researchgate.net Given the structural similarities of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257), a likely protein target for docking studies would be cyclooxygenase-2 (COX-2). monash.edu The crystal structure of COX-2, often obtained from the Protein Data Bank (PDB) (e.g., PDB ID: 1CX2, 6COX), would be used as the receptor. researchgate.netrcsb.orgebi.ac.uk

The docking process would involve preparing the 3D structures of both the ligand and the protein, followed by running a docking algorithm that samples different orientations and conformations of the ligand within the protein's active site. The results would predict the most stable binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. For instance, the carboxylic acid moiety of the ligand would be expected to form hydrogen bonds with polar residues in the active site, while the p-tolyl and pyrazole rings would likely engage in hydrophobic and aromatic interactions.

Computational Assessment of Binding Affinities for Pyrazole Acetic Acid Ligands

A crucial aspect of molecular docking is the scoring function, which estimates the binding affinity (or binding free energy) of the ligand for the protein. pjmhsonline.com A lower (more negative) binding energy generally indicates a more stable and potent inhibitor. The binding affinity of this compound would be calculated and compared to that of a known COX-2 inhibitor, such as celecoxib, which has a reported binding affinity (K(D)) of 2.3 nM for COX-2. nih.gov This comparative analysis helps in assessing the potential of the novel compound as a selective inhibitor. Molecular docking studies of pyrazole derivatives with various protein targets have reported binding affinities in the range of -3.7 to -10.4 kcal/mol. nih.gov

Table 3: Predicted Binding Affinities of Pyrazole Derivatives with COX-2

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -9.5 | Arg120, Tyr355, Val523 |

| Celecoxib (Reference) | -11.45 | Arg120, Tyr355, Val523 |

Note: The binding affinity for the title compound is a hypothetical value for comparative purposes, based on docking simulations of similar compounds. The interacting residues are key amino acids in the COX-2 active site.

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique provides a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in a solution or when interacting with a biological target. eurasianjournals.comresearchgate.net For this compound, MD simulations can elucidate the rotational freedom around its single bonds, particularly the bond connecting the acetic acid group to the pyrazole ring and the bond linking the p-tolyl group to the pyrazole.

The simulations typically involve placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between the atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over a period of time, often on the nanosecond to microsecond scale. nih.gov Analysis of these trajectories can reveal the most stable, low-energy conformations of the molecule, as well as the energy barriers between different conformations. bohrium.com

For instance, MD simulations can help understand the orientation of the p-tolyl group relative to the pyrazole ring and the flexibility of the acetic acid side chain. This information is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Studies on other flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, and the specific conformation can be influenced by the molecular environment. bohrium.com The stability of the system during an MD simulation is often assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over time. A stable RMSD plot suggests that the system has reached equilibrium. nih.gov

Table 1: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated intermolecular and intramolecular forces. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Influences the conformational preferences of the molecule, especially the orientation of polar and non-polar groups. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times allow for the exploration of a wider range of conformational space. |

| Temperature and Pressure | Controlled parameters to mimic physiological or experimental conditions. | Affects the kinetic energy of the atoms and thus the accessible conformations. |

| Conformational Clustering | A method to group similar structures from the MD trajectory to identify the most populated and stable conformations. | Provides a representative set of structures for further analysis, such as docking studies. |

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties and drug-likeness of a compound, helping to identify candidates with a higher probability of success in clinical trials. mdpi.comjohnshopkins.edu These predictions are based on the molecular structure of the compound and are calculated using various computational models. For this compound, these predictions can provide a preliminary assessment of its potential as a drug candidate.

Drug-likeness is a qualitative concept that evaluates the similarity of a compound to known drugs. One of the most widely used set of rules for predicting drug-likeness is Lipinski's Rule of Five. nih.gov These rules suggest that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) less than 5

Number of hydrogen bond donors less than 5

Number of hydrogen bond acceptors less than 10

Many computational tools can predict these and other properties that contribute to a molecule's drug-likeness. johnshopkins.edu For pyrazole derivatives, in silico studies have been instrumental in assessing their potential as therapeutic agents. mdpi.com

Table 2: Predicted Drug-Likeness Properties for Pyrazole Derivatives

| Property | General Guideline for Drug-Likeness | Significance |

| Molecular Weight | < 500 g/mol | Influences size-dependent absorption and distribution. |

| LogP | < 5 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding to targets. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and interactions with biological macromolecules. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes and bioavailability. |

| Rotatable Bonds | < 10 | Relates to conformational flexibility and binding entropy. |

It is important to note that these are guidelines and not strict rules, and many successful drugs have properties that fall outside these ranges.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Carboxylic Acid Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for their biological effect. semanticscholar.org

For a class of compounds like pyrazole carboxylic acids, a QSAR study would involve the following steps:

Data Set Selection: A series of pyrazole carboxylic acid derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. tandfonline.com

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. shd-pub.org.rs

QSAR studies on various pyrazole derivatives have been successfully used to guide the design of new compounds with improved activities, such as anticancer and anti-inflammatory agents. nih.govnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were influential for the inhibitory activity. nih.gov Another study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors showed that bulky, electron-withdrawing substituents at certain positions were favorable for activity. tandfonline.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the molecular composition. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, molecular volume, shape indices | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic properties and reactivity of the molecule. semanticscholar.org |

| Physicochemical | LogP, molar refractivity, polarizability | Relates to the lipophilicity, and other properties relevant to biological interactions. |

A QSAR model for pyrazole carboxylic acids could reveal the importance of the substitution pattern on the pyrazole ring, the nature of the substituent on the phenyl ring (in the case of this compound, the tolyl group), and the properties of the carboxylic acid group for a specific biological activity.

Ligand Chemistry and Supramolecular Assembly of 2 5 P Tolyl 1h Pyrazol 3 Yl Acetic Acid Derivatives

Coordination Chemistry of Pyrazole (B372694) Acetic Acid Ligands with Metal Ions

Pyrazole-based ligands, including those with acetic acid or acetamide (B32628) functionalities, are known to coordinate with a range of metal ions, acting as versatile scaffolds for the construction of mononuclear and polynuclear complexes. The coordination typically involves the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate or amide group. The resulting metallosupramolecular architectures are often stabilized by extensive hydrogen bonding networks.

Recent studies on ligands analogous to 2-(5-(p-tolyl)-1H-pyrazol-3-yl)acetic acid, such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have provided significant insights into their coordination behavior. nih.gov For instance, mononuclear coordination complexes of this ligand have been successfully synthesized with cadmium(II), copper(II), and iron(II/III). nih.gov

In a notable study, the reaction of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) with different metal salts yielded distinct coordination complexes. With cadmium(II) chloride, the complex [Cd(L1)₂Cl₂] (C1) was formed. nih.gov The reaction with copper(II) nitrate (B79036) in ethanol (B145695) resulted in Cu(L1)₂(C₂H₅OH)₂₂ (C2), where ethanol molecules complete the coordination sphere. nih.gov An interesting in situ oxidation of the ligand was observed with iron(III) nitrate, leading to the formation of a complex with a modified quinoxalinone ligand. nih.gov

The stability of metal complexes with pyrazole-based ligands has also been a subject of study. For instance, spectrophotometric studies on the complexation of Ag(I) with pyrazole-based ligands have been conducted to determine the stoichiometry and stability constants of the resulting complexes. mocedes.org

Interactive Data Table: Crystallographic Data for Analogue Pyrazole-Acetamide Metal Complexes nih.gov

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Cd(L1)₂Cl₂] (C1) | C₂₄H₂₈CdCl₂N₈O₂ | Monoclinic | P2₁/n | 10.32 | 16.54 | 17.89 | 90 | 98.45 | 90 |

| Cu(L1)₂(C₂H₅OH)₂₂ (C2) | C₂₈H₄₀CuN₁₀O₁₀ | Triclinic | P-1 | 9.87 | 10.12 | 11.54 | 75.23 | 84.11 | 65.43 |

| Fe(L2)₂(H₂O)₂₂·2H₂O (C3) | C₂₄H₂₄FeN₁₀O₁₂ | Monoclinic | C2/c | 23.45 | 9.88 | 15.67 | 90 | 121.34 | 90 |

L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide; L2 = 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one

Applications in Catalysis and Advanced Materials Science

While direct applications of metal complexes derived from this compound in catalysis and advanced materials are not yet reported, the broader family of pyrazole-containing ligands has shown significant promise in these areas.

Catalysis:

Protic pyrazole complexes, which feature an N-H group on the pyrazole ring, have been investigated for their catalytic activity, particularly in reactions involving metal-ligand cooperation. nih.gov The proton-responsive nature of the pyrazole N-H group can be harnessed to facilitate catalytic cycles. nih.gov

For example, pincer-type ruthenium complexes bearing protic pyrazole arms have been shown to catalyze the dehydrogenation of formic acid, a reaction of interest for hydrogen storage. nih.gov The acidity of the pyrazole N-H group has been found to be crucial for the catalytic activity, with more acidic ligands leading to more efficient catalysis. nih.gov Iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have also demonstrated catalytic activity in hydrogen evolution from formic acid. nih.gov These examples highlight the potential for pyrazole acetic acid complexes to act as catalysts, where the carboxylic acid group could further modulate the electronic properties and reactivity of the metal center.

Advanced Materials:

The ability of pyrazole ligands to form well-defined supramolecular assemblies with metal ions makes them attractive candidates for the design of advanced materials. The hydrogen-bonding capabilities of the pyrazole N-H group and the acetic acid moiety can be utilized to direct the formation of specific crystalline architectures, such as metal-organic frameworks (MOFs) or coordination polymers. researchgate.net

These materials can exhibit interesting properties, such as porosity, luminescence, or magnetic behavior, depending on the choice of the metal ion and the ligand. While the field has seen significant development with other heterocyclic ligands, the exploration of pyrazole acetic acid derivatives for these applications remains an area with potential for future research.

Future Research Directions and Translational Perspectives for 2 5 P Tolyl 1h Pyrazol 3 Yl Acetic Acid

Development of Novel and Efficient Synthetic Routes

The viability of any compound for extensive research and potential commercialization hinges on the availability of efficient, scalable, and cost-effective synthetic methods. While general methods for pyrazole (B372694) synthesis are well-established, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, future research should focus on routes optimized specifically for 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid. nih.gov

Key areas for investigation include:

Microwave-assisted Organic Synthesis (MAOS): Exploring microwave irradiation to accelerate reaction times, improve yields, and reduce the use of hazardous solvents compared to conventional heating methods. nih.gov

One-Pot Reactions: Designing multi-component reactions where reactants are added sequentially in a single vessel to form the target molecule. This approach, which can be mediated by catalysts like acetic acid, enhances efficiency by minimizing intermediate isolation steps. nih.gov

Green Chemistry Approaches: Utilizing environmentally benign solvents (e.g., water or ethanol), catalysts, and reaction conditions to create a more sustainable synthetic process. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Illustrative Precursors |

| Classical Condensation | Well-established, readily available starting materials. | Optimization of reaction conditions (catalyst, solvent, temperature) for improved yield and purity. | 4-(p-tolyl)-2,4-dioxobutanoic acid and hydrazine hydrate (B1144303). |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, enhanced purity. | Screening of microwave parameters and solvent systems. | Same as classical condensation. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational cost. | Development of a robust one-pot protocol with catalytic systems. | p-Tolylacetylene, a glyoxylic acid equivalent, and hydrazine. |

| Flow Chemistry | Scalability, safety, high reproducibility, process automation. | Design and optimization of a continuous flow reactor setup. | Same as classical condensation or one-pot synthesis. |

Advanced Mechanistic Elucidations for Specific Biological Activities

Preliminary studies on related pyrazole derivatives suggest a range of potential biological activities. For instance, various pyrazole compounds have demonstrated anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes. pharmatutor.org Others have shown promise as anticancer agents by inducing apoptosis or cell cycle arrest. researchgate.net

Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms by which this compound exerts its effects. This would involve:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as COX-1 and COX-2 for anti-inflammatory potential, or various kinases implicated in cancer progression.

Cell-Based Assays: Investigating the compound's effects on specific cellular pathways, such as NF-κB signaling in inflammation or apoptotic pathways (e.g., involving Bcl-2 family proteins) in cancer cells. rsc.org

Reporter Gene Assays: Using engineered cell lines to monitor the activity of specific transcription factors or signaling pathways in response to compound treatment.

Proteomics and Metabolomics: Employing "omics" technologies to gain a global view of the changes in protein and metabolite expression in cells treated with the compound, which can help identify novel targets and pathways.

Rational Design Strategies for Enhanced Potency and Selectivity

Once a primary biological activity and mechanism are identified, rational design strategies can be employed to create analogues of this compound with improved potency and selectivity. This involves a systematic exploration of the structure-activity relationship (SAR). nih.gov

Key strategies include:

Modification of the p-Tolyl Group: Introducing different substituents (e.g., electron-withdrawing or electron-donating groups) on the tolyl ring to probe the impact on target binding.

Alteration of the Acetic Acid Side Chain: Varying the length and nature of the acidic side chain to optimize interactions with the target protein and to modulate pharmacokinetic properties.

Substitution on the Pyrazole Ring: Introducing substituents at other available positions on the pyrazole ring to explore additional binding interactions.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres (e.g., a tetrazole) to potentially improve metabolic stability and cell permeability. pharmatutor.org

A hypothetical SAR exploration is outlined in Table 2.

| Modification Site | Example Modifications | Potential Impact |

| p-Tolyl Ring | Halogens (F, Cl, Br), Methoxy (-OCH3), Trifluoromethyl (-CF3) | Alter electronic properties and steric bulk, influencing binding affinity. |

| Acetic Acid Chain | Propionic acid, Butyric acid, Esterification, Amidation | Modify spatial orientation and acidity, affecting target engagement and cell permeability. |

| Pyrazole N-H | Alkylation, Arylation | Can influence tautomeric equilibrium and provide additional vectors for interaction. |

Investigation of Unique Biological Target Interactions

A crucial aspect of future research is the identification of the specific biological macromolecules with which this compound interacts. This is fundamental to understanding its mechanism of action and for guiding further optimization.

Methods for target identification include:

Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.

Thermal Shift Assays (Differential Scanning Fluorimetry): Detecting the stabilization of a target protein upon ligand binding.

Computational Target Prediction: Using in silico methods to screen the compound against databases of known protein structures to predict potential binding partners.

Genetic Approaches: Utilizing techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

For example, studies on other pyrazole derivatives have identified targets ranging from the prostacyclin receptor to Bcl-2, highlighting the diverse possibilities for this chemical scaffold. rsc.orgnih.gov

Computational Approaches to Accelerate Discovery and Optimization